3,3-Dimethylcyclohexan-1-amine
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Overview
Description
3,3-Dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 3rd position and an amine group at the 1st position
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets such as receptors, enzymes, and ion channels .
Mode of Action
In this process, an imine is formed from an amine and an aldehyde or ketone, which is then reduced to another amine . This process could potentially modify the activity of the compound.
Biochemical Pathways
It’s important to note that amines can be involved in various biochemical pathways, including those related to neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3,3-Dimethylcyclohexan-1-amine can be influenced by various environmental factors. For instance, the conformation of cycloalkanes (which includes this compound) can be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclohexan-1-amine typically involves the following steps:
Starting Material: The process begins with 3,3-Dimethylcyclohexanone.
Reductive Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted products.
Scientific Research Applications
3,3-Dimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,3-Dimethylcyclohexanone: The ketone precursor used in the synthesis of 3,3-Dimethylcyclohexan-1-amine.
3,3-Dimethylcyclohexanol: An alcohol derivative with similar structural features.
Cyclohexylamine: A simpler amine with a cyclohexane ring but without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 3rd position, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMSDLPWUAVLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37694-43-2 |
Source
|
Record name | 3,3-dimethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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